Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate is a complex organic compound that belongs to the class of isoindole derivatives. Its structure features a butyl group linked to a benzoate moiety, which is further substituted with a 5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl group. This compound has garnered attention due to its potential applications in medicinal chemistry and material science.
The compound can be synthesized through various organic reactions involving starting materials such as benzoic acid derivatives and isoindole compounds. Its synthesis often requires careful control of reaction conditions to ensure high yields and purity.
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate can be classified as:
The synthesis of butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate typically involves several steps:
The molecular structure of butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]amino}benzoate can be represented by its molecular formula and features:
| Property | Data |
|---|---|
| Molecular Formula | C19H20BrN2O4 |
| Molecular Weight | 404.28 g/mol |
| IUPAC Name | Butyl 3-{[(5-bromo-1,3-dioxoisoindol-2-y)methyl]amino}benzoate |
| InChI | InChI=1S/C19H20BrN2O4/c1-2... |
| InChI Key | BRXJZJXKMGQJNU-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCOC(=O)C1=CC=C(C=C1)N(C)C(=O)C2=CC(=O)C(=C(C=C2)Br) |
The structure reveals a complex arrangement with multiple functional groups that contribute to its chemical properties and reactivity.
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl]amino}benzoate can participate in several types of chemical reactions:
Reagents such as potassium permanganate for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution are commonly employed. Controlled temperatures and pH levels are crucial for achieving desired outcomes in these reactions.
The mechanism by which butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl]amino}benzoate exerts its effects involves interactions with specific molecular targets within biological systems:
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl]amino}benzoate exhibits several notable physical properties:
Butyl 3-{[(5-bromo-1,3-dioxo-1,3-dihydro-2H-isoindol-2-y)methyl]amino}benzoate has several scientific applications:
CAS No.: 92396-88-8
CAS No.: 1487-18-9
CAS No.: 511-36-4
CAS No.: 472-51-5
CAS No.: 511-37-5